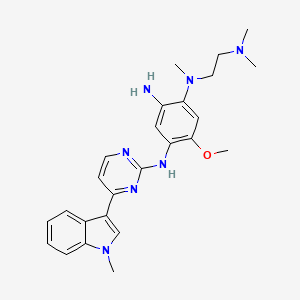
Mutated EGFR-IN-1
描述
“Mutated EGFR-IN-1” refers to a variant of the Epidermal Growth Factor Receptor (EGFR), which is a class of receptor tyrosine kinase . EGFR mutations typically occur in exons 18–21 and are established driver mutations in non-small cell lung cancer (NSCLC) . The commonest mechanism of acquired resistance is T790 M mutation accounting for 50–60% of secondary resistance to primary EGFR TKI therapy .
Synthesis Analysis
Globally approved EGFR inhibitors have been synthesized and their synthetic routes have been discussed . These drugs are classified based on their chemical structures, target kinases, and pharmacological uses .
Molecular Structure Analysis
The structure of EGFR includes an extracellular EGF binding domain, a transmembrane domain, and a cytoplasmic domain . The EGFR/HER2 ectodomain complexes have been studied using cryo-EM structures .
Chemical Reactions Analysis
EGFR inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular catalytic site of the EGFR . The binding mechanism of inhibitors that have been used clinically has been explained .
科学研究应用
EGFR Mutations and Drug Resistance in Lung Cancer : The EGFR T790M mutation is a common mechanism of drug resistance in lung cancer with an EGFR mutation. Studies have shown that certain EGFR inhibitors, like AZD9291, are effective against both EGFR tyrosine kinase inhibitor-sensitizing and T790M resistance mutations (Jänne et al., 2015).
EGFR and Immune Response in NSCLC : Research has indicated a correlation between the EGFR, YAP pathways, and PD-L1, demonstrating how EGFR and YAP regulate PD-L1 expression in human NSCLC. This suggests potential treatments targeting YAP for NSCLC with acquired resistance to EGFR-TKIs (Hsu et al., 2019).
EGFR Mutations and Sensitivity to Tyrosine Kinase Inhibitors : EGFR mutations are found mostly in adenocarcinoma and rarely in squamous cell carcinoma (SQC). However, some EGFR-mutated SQC patients can benefit from EGFR-TKIs, suggesting a need for further research in identifying these patients (Hata et al., 2013).
Impact of EGFR Mutations on Lung Cancer Prognosis : The prognostic value of EGFR mutations in NSCLC patients after complete surgery remains controversial. Studies suggest no significant difference in postoperative disease-free survival between EGFR-mutant and wild-type patients with resected NSCLC (He et al., 2019).
Role of EGFR in Epithelial Cancer Cells : Interaction of galectin-3 with MUC1 on the cell surface promotes EGFR dimerization and activation in epithelial cancer cells. This interaction may contribute to EGFR-associated tumorigenesis and cancer progression, impacting the effectiveness of EGFR-targeted cancer therapy (Piyush et al., 2017).
KRAS Mutations in Contrast to EGFR Mutations : KRAS mutations, often mutually exclusive with EGFR mutations, show contrasting characteristics such as clinical background and prognostic implications. Understanding these differences is crucial for treatment strategies in lung cancer (Suda et al., 2010).
Designing Selective Inhibitors for Mutated EGFR : Research into designing and synthesizing 2,4-diaminopyrimidines as selective inhibitors for EGFR L858R/T790M mutations in NSCLC demonstrates the ongoing development of targeted therapies for specific EGFR mutations (Chen et al., 2017).
EGFR Mutation Detection Methods : Comparing different methods for detecting EGFR mutations, allele-specific amplification-based technologies have shown better thresholds for mutation detection. This is critical for personalized treatment strategies in lung cancer (Beau-Faller et al., 2014).
EGFR Mutation and Brain Metastasis in Lung Cancer : Studies have found a significant association between EGFR mutation and the risk of brain metastases in pulmonary adenocarcinoma, suggesting distinct clinical features of EGFR-mutated tumors in terms of metastasis (Shin et al., 2014).
安全和危害
未来方向
属性
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mutated EGFR-IN-1 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

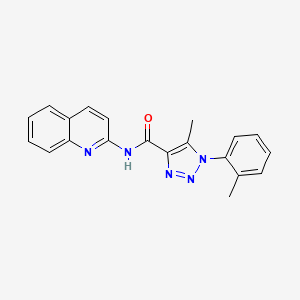

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
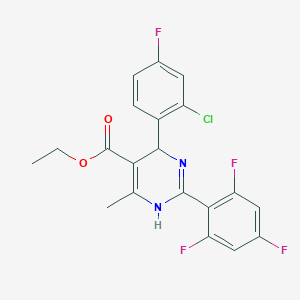
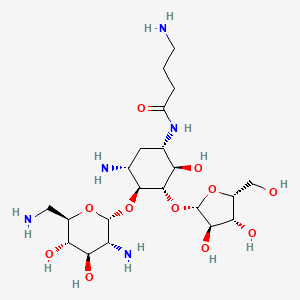
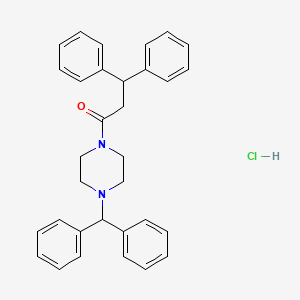
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)